![molecular formula C12H16Cl3NO B1397621 4-(2,4-Dichloro-benzyloxy)-piperidine hydrochloride CAS No. 1220033-07-7](/img/structure/B1397621.png)
4-(2,4-Dichloro-benzyloxy)-piperidine hydrochloride
Overview
Description
“2-(2,4-Dichloro-benzyloxy)-benzaldehyde” is a chemical compound with the molecular formula C14H10Cl2O2 . It has a molecular weight of 281.13 .
Molecular Structure Analysis
The molecular structure of “2-(2,4-Dichloro-benzyloxy)-benzaldehyde” involves a benzene ring with two chlorine atoms and a benzyloxy group .
Physical And Chemical Properties Analysis
“2-(2,4-Dichloro-benzyloxy)-benzaldehyde” has a melting point of 135 °C and a predicted boiling point of 413.4±35.0 °C . Its density is predicted to be 1.340±0.06 g/cm3 .
Scientific Research Applications
Structural and Theoretical Studies
- Structural Analysis and Theoretical Calculations : The compound's structure can be analyzed using single crystal X-ray diffraction studies, revealing insights such as conformational details and intermolecular interactions. Theoretical calculations like density functional theory can optimize structural coordinates and evaluate electronic parameters (Karthik et al., 2021).
Pharmaceutical Research
- Anti-Acetylcholinesterase Activity : Piperidine derivatives, including those structurally related to 4-(2,4-Dichloro-benzyloxy)-piperidine hydrochloride, have been synthesized and evaluated for their anti-acetylcholinesterase activities. Such compounds could have implications in treating conditions like Alzheimer's disease (Sugimoto et al., 1990).
Crystallography
- Crystal Structure Characterization : Characterizing the crystal structure of related piperidine compounds can provide insights into their chemical behavior and interactions. This includes studying the ring conformation and hydrogen bonding patterns (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Chemical Synthesis
- Synthesis and Reactivity : The reactivity and synthesis pathways of related piperidine compounds are of interest in organic chemistry. This includes exploring reactions with various nucleophiles and understanding the mechanisms involved (Julia, Suschitzky, Barnes, & Tomlin, 1983).
Medicinal Chemistry
- Development of Antidementia Agents : Piperidine derivatives have been developed and evaluated for their potential as antidementia agents. Studies focus on their selectivity and effectiveness in increasing acetylcholine content in the brain (Sugimoto et al., 1992).
Biochemical Studies
- Inhibitory Effects on Enzymes : Piperidine derivatives can be tested for their inhibitory effects on enzymes like acetylcholinesterase and butyrylcholinesterase. Such studies are significant in developing treatments for neurological disorders (Khalid et al., 2013).
Safety and Hazards
properties
IUPAC Name |
4-[(2,4-dichlorophenyl)methoxy]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO.ClH/c13-10-2-1-9(12(14)7-10)8-16-11-3-5-15-6-4-11;/h1-2,7,11,15H,3-6,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNFVKXHPQOUMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OCC2=C(C=C(C=C2)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1220033-07-7 | |
Record name | Piperidine, 4-[(2,4-dichlorophenyl)methoxy]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220033-07-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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